molecular formula C23H19N5S B13064676 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine

Cat. No.: B13064676
M. Wt: 397.5 g/mol
InChI Key: ZJIXTTNLBRWRRK-UHFFFAOYSA-N
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Description

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is a complex organic compound that features a benzimidazole ring, a pyrazole ring, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole ring, followed by the introduction of the pyrazole ring and the phenyl groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s characteristics.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments and controlled temperatures.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. Conditions often involve anhydrous solvents and low temperatures.

    Substitution: Common reagents include halogens and nucleophiles. Conditions can vary widely depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure could be beneficial.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine involves its interaction with molecular targets and pathways within biological systems. This could include binding to specific enzymes or receptors, altering cellular processes, or modulating biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1H-Benzoimidazol-2-ylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
  • 5-(1H-Benzoimidazol-2-ylsulfanyl)-2,4-diphenyl-2H-pyrazol-3-ylamine
  • 5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-1H-pyrazol-3-ylamine

Uniqueness

5-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2,4-diphenyl-2H-pyrazol-3-ylamine is unique due to the specific arrangement of its functional groups and rings. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H19N5S

Molecular Weight

397.5 g/mol

IUPAC Name

5-(1H-benzimidazol-2-ylsulfanylmethyl)-2,4-diphenylpyrazol-3-amine

InChI

InChI=1S/C23H19N5S/c24-22-21(16-9-3-1-4-10-16)20(27-28(22)17-11-5-2-6-12-17)15-29-23-25-18-13-7-8-14-19(18)26-23/h1-14H,15,24H2,(H,25,26)

InChI Key

ZJIXTTNLBRWRRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(N=C2CSC3=NC4=CC=CC=C4N3)C5=CC=CC=C5)N

Origin of Product

United States

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